molecular formula C17H14N2O5S B12678934 4-Hydroxy-3-((2-hydroxy-1-naphthyl)azo)-5-methylbenzenesulphonic acid CAS No. 85136-63-6

4-Hydroxy-3-((2-hydroxy-1-naphthyl)azo)-5-methylbenzenesulphonic acid

Cat. No.: B12678934
CAS No.: 85136-63-6
M. Wt: 358.4 g/mol
InChI Key: PVPPOERSQVBQMT-UHFFFAOYSA-N
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Description

4-Hydroxy-3-((2-hydroxy-1-naphthyl)azo)-5-methylbenzenesulphonic acid is an organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications. The compound is characterized by its azo group (-N=N-) which links two aromatic rings, contributing to its stability and color properties.

Preparation Methods

The synthesis of 4-Hydroxy-3-((2-hydroxy-1-naphthyl)azo)-5-methylbenzenesulphonic acid typically involves the diazotization of 3-amino-4-hydroxy-5-methylbenzenesulphonic acid followed by coupling with 2-naphthol. The reaction conditions often include acidic environments to facilitate the diazotization process and alkaline conditions for the coupling reaction . Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.

Chemical Reactions Analysis

4-Hydroxy-3-((2-hydroxy-1-naphthyl)azo)-5-methylbenzenesulphonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group can lead to the formation of amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially in the presence of strong acids or bases.

Common reagents used in these reactions include sodium nitrite for diazotization, hydrochloric acid for acidic conditions, and sodium hydroxide for alkaline conditions. Major products formed from these reactions include different azo compounds and their derivatives .

Scientific Research Applications

4-Hydroxy-3-((2-hydroxy-1-naphthyl)azo)-5-methylbenzenesulphonic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-((2-hydroxy-1-naphthyl)azo)-5-methylbenzenesulphonic acid primarily involves its interaction with light and other chemicals. The azo group (-N=N-) is responsible for the compound’s color properties, as it absorbs light in the visible spectrum. The compound can also form stable complexes with metal ions, which can enhance its color properties and stability.

Comparison with Similar Compounds

Similar compounds to 4-Hydroxy-3-((2-hydroxy-1-naphthyl)azo)-5-methylbenzenesulphonic acid include:

The uniqueness of this compound lies in its specific structural arrangement, which provides distinct color properties and stability, making it highly valuable in various industrial and research applications.

Properties

CAS No.

85136-63-6

Molecular Formula

C17H14N2O5S

Molecular Weight

358.4 g/mol

IUPAC Name

4-hydroxy-3-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonic acid

InChI

InChI=1S/C17H14N2O5S/c1-10-8-12(25(22,23)24)9-14(17(10)21)18-19-16-13-5-3-2-4-11(13)6-7-15(16)20/h2-9,20-21H,1H3,(H,22,23,24)

InChI Key

PVPPOERSQVBQMT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)N=NC2=C(C=CC3=CC=CC=C32)O)S(=O)(=O)O

Origin of Product

United States

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